molecular formula C9H7BrN2S B11770039 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole

4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole

Cat. No.: B11770039
M. Wt: 255.14 g/mol
InChI Key: RKPUSLMGDKZEAF-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a pyridin-2-yl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole typically involves the reaction of 2-(pyridin-2-yl)thiazole with bromine in the presence of a suitable solvent. The reaction conditions may vary, but common solvents include ethanol and triethylamine . Another method involves the use of precursor compounds such as 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various halogenated carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole derivative .

Scientific Research Applications

4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and pyridin-2-yl groups can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a pyridin-2-yl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

IUPAC Name

4-bromo-5-methyl-2-pyridin-2-yl-1,3-thiazole

InChI

InChI=1S/C9H7BrN2S/c1-6-8(10)12-9(13-6)7-4-2-3-5-11-7/h2-5H,1H3

InChI Key

RKPUSLMGDKZEAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)Br

Origin of Product

United States

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